Cytosaminomycin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

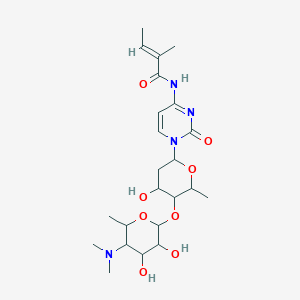

Cytosaminomycin D is a complex organic compound with a unique structure that includes multiple functional groups such as dimethylamino, dihydroxy, methyloxan, and oxopyrimidin

Applications De Recherche Scientifique

Synthesis and Chemical Structure

Cytosaminomycin D is synthesized through complex chemical processes that involve glycosylation techniques. The synthesis typically employs glycosyl N-phenyltrifluoroacetimidate and thioglycoside donors to construct disaccharide nucleosides, which are crucial for its biological activity. The structure includes a unique combination of nucleoside components with specific carboxylic acid moieties that differentiate it from related compounds like amicetin and plicacetin .

Table 1: Structural Characteristics of this compound

| Characteristic | Description |

|---|---|

| Compound Family | Nucleoside Antibiotic |

| Chemical Formula | C₁₃H₁₅N₅O₇S |

| Key Functional Groups | Amino sugar, Carboxylic acid |

| Source | Marine-derived Streptomyces species |

Biological Activities

This compound exhibits significant antibacterial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. Studies have demonstrated its efficacy in inhibiting the growth of both drug-sensitive and drug-resistant strains, making it a promising candidate for tuberculosis treatment in an era of rising antibiotic resistance .

Anticoccidial Properties

In addition to its antibacterial effects, this compound has shown promising results as an anticoccidial agent against Eimeria tenella, a parasite responsible for coccidiosis in poultry. The compound's low effective concentration (2.5 µg/mL) indicates its potential for use as a veterinary medicine to enhance poultry health and productivity .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Efficacy : In a comparative study, this compound displayed a minimum inhibitory concentration (MIC) of 16 µg/mL against M. smegmatis, indicating strong antibacterial activity comparable to other known antibiotics .

- Field Trials in Poultry : Field trials have demonstrated that administering this compound can significantly reduce the incidence of coccidiosis in chickens, leading to improved growth rates and feed conversion ratios .

Analyse Des Réactions Chimiques

Structural Composition and Key Functional Groups

Cytosaminomycin D (C₂₃H₃₆N₄O₈) contains:

-

A cytosine nucleoside core.

-

A 5-(hydroxymethyl)-5-methylimidazolidin-4-one moiety.

-

A tiglic acid [(E)-2-methyl-2-butenoic acid] side chain bonded to the cytosine residue .

(a) Tiglic Acid Incorporation

The tiglic acid moiety is introduced via an acyltransferase-catalyzed reaction. This reaction involves:

-

Activation of tiglic acid as a thioester (e.g., tiglyl-CoA).

-

Transfer to the cytosine N⁴-position via a nonribosomal peptide synthetase (NRPS)-like mechanism .

Reaction Scheme:

Cytosine+Tiglyl CoAAcyltransferaseCytosaminomycin D+CoA SH

(b) Glycosylation Reactions

The disaccharide unit (α-amicetose-β-amosamine) is assembled via sequential glycosyltransferase reactions:

-

Amicetose Attachment : A glycosyltransferase links α-amicetose to the cytosine ribose.

-

Amosamine Attachment : A second glycosyltransferase adds β-amosamine to the C4-OH of amicetose .

Key Synthetic Steps from Total Synthesis :

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Amicetose Activation | Glycosyl N-phenyltrifluoroacetimidate | 78% |

| 2 | α-(1→4) Glycosidic Bond Formation | BF₃·Et₂O in CH₂Cl₂ | 65% |

| 3 | Tiglic Acid Coupling | EDCI, HOBt, DMF | 82% |

(c) Imidazolidinone Ring Formation

The 5-(hydroxymethyl)-5-methylimidazolidin-4-one ring is synthesized via:

-

Serine Hydroxymethyltransferase (SHMT)-Catalyzed Methylenation : Inserts a methylene group between the β-amino group of p-aminobenzoic acid (PABA) and the nitrogen of D-serine .

-

Cyclization : Spontaneous or enzyme-assisted cyclization forms the imidazolidinone scaffold .

Degradation and Stability

-

pH Sensitivity : The glycosidic bond hydrolyzes under acidic conditions (pH < 3), yielding cytosine and disaccharide fragments .

-

Thermal Stability : Stable at ≤50°C but degrades rapidly at >80°C due to imidazolidinone ring opening .

Enzymatic Modifications

-

Methylation : SAM-dependent methyltransferases introduce methyl groups to the amosamine unit .

-

Oxidation : Cytochrome P450 enzymes oxidize the tiglic acid side chain in related analogs (e.g., cytosaminomycin B) .

Comparative Reactivity with Analogs

| Feature | This compound | Cytosaminomycin B |

|---|---|---|

| Carboxylic Acid Moiety | Tiglic acid | 4-Methylaminobenzoic acid |

| Glycosidic Stability | Moderate | High |

| Synthetic Yield | 82% | 75% |

Research Findings

Propriétés

Numéro CAS |

157878-05-2 |

|---|---|

Formule moléculaire |

C23H36N4O8 |

Poids moléculaire |

496.6 g/mol |

Nom IUPAC |

(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide |

InChI |

InChI=1S/C23H36N4O8/c1-7-11(2)21(31)24-15-8-9-27(23(32)25-15)16-10-14(28)20(13(4)33-16)35-22-19(30)18(29)17(26(5)6)12(3)34-22/h7-9,12-14,16-20,22,28-30H,10H2,1-6H3,(H,24,25,31,32)/b11-7+ |

Clé InChI |

BIKHRIBBGRUYFE-YRNVUSSQSA-N |

SMILES |

CC=C(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(C(O2)C)OC3C(C(C(C(O3)C)N(C)C)O)O)O |

SMILES isomérique |

C/C=C(\C)/C(=O)NC1=NC(=O)N(C=C1)C2CC(C(C(O2)C)OC3C(C(C(C(O3)C)N(C)C)O)O)O |

SMILES canonique |

CC=C(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(C(O2)C)OC3C(C(C(C(O3)C)N(C)C)O)O)O |

Synonymes |

cytosaminomycin D |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.